molecular formula C9H4BrF2NO2 B15046264 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid

Cat. No.: B15046264
M. Wt: 276.03 g/mol
InChI Key: IPHFYBUQMBXDOK-UHFFFAOYSA-N
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Description

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and fluorine atoms at specific positions on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of halogenated indoles on cellular processes and enzyme activities.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making them candidates for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 5-bromo-4,7-difluoro-1H-indole-3-carboxylic acid
  • 5-bromo-4,6-difluoro-1H-indazole-3-carboxylic acid
  • 5-fluoro-1H-indole-3-carboxylic acid

Comparison: Compared to similar compounds, 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties and applications in scientific research.

Properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-4(11)1-5-6(8(7)12)3(2-13-5)9(14)15/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHFYBUQMBXDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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